
Sucrose-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sucrose-d4 is a deuterated form of sucrose, where four hydrogen atoms are replaced by deuterium. Sucrose itself is a disaccharide composed of glucose and fructose linked by a glycosidic bond. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of sucrose-d4 involves the incorporation of deuterium into the sucrose molecule. This can be achieved through several methods:
Chemical Synthesis: One common method involves the catalytic hydrogenation of sucrose in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium.
Enzymatic Synthesis: Another approach is to use enzymes that can incorporate deuterium into the sucrose molecule during its biosynthesis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterium gas. The process is optimized to ensure high yield and purity of the deuterated product. The reaction conditions, such as temperature, pressure, and catalyst type, are carefully controlled to achieve the desired outcome.
化学反应分析
Types of Reactions: Sucrose-d4 undergoes similar chemical reactions as non-deuterated sucrose, including:
Hydrolysis: this compound can be hydrolyzed into glucose-d2 and fructose-d2 in the presence of acids or enzymes like invertase.
Oxidation: It can undergo oxidation reactions to form various oxidation products, such as gluconic acid and fructonic acid.
Reduction: this compound can be reduced to form sugar alcohols like sorbitol-d4 and mannitol-d4.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., invertase enzyme).
Oxidation: Oxidizing agents like potassium permanganate or enzymatic oxidation using glucose oxidase.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Major Products Formed:
Hydrolysis: Glucose-d2 and fructose-d2.
Oxidation: Gluconic acid and fructonic acid.
Reduction: Sorbitol-d4 and mannitol-d4.
科学研究应用
Sucrose-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the food industry to study the stability and degradation of sucrose in various products.
作用机制
The mechanism of action of sucrose-d4 is similar to that of non-deuterated sucrose. It acts as a substrate for various enzymes involved in carbohydrate metabolism. The deuterium atoms in this compound can provide insights into the kinetic isotope effects and reaction mechanisms. The molecular targets include enzymes like invertase, sucrase, and various glycosidases.
相似化合物的比较
Sucrose: The non-deuterated form of sucrose.
Maltose: Another disaccharide composed of two glucose units.
Lactose: A disaccharide composed of glucose and galactose.
Uniqueness of Sucrose-d4: The primary uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool in research applications. The presence of deuterium allows for detailed studies of reaction mechanisms, metabolic pathways, and kinetic isotope effects, which are not possible with non-deuterated compounds.
属性
分子式 |
C12H22O11 |
|---|---|
分子量 |
346.32 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R,6R)-2-[dideuterio(hydroxy)methyl]-6-[(2S,3S,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i1D2,2D2 |
InChI 键 |
CZMRCDWAGMRECN-TWXGAYLQSA-N |
手性 SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])O)O)O)CO)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1R,4aS,4bR,6aR,8S,10aS,10bS,12aR)-4a,8-dihydroxy-10a,12a-dimethyl-2,3,4,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-chrysen-1-yl]-2H-furan-5-one](/img/structure/B12404345.png)
![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile;dihydrochloride](/img/structure/B12404347.png)
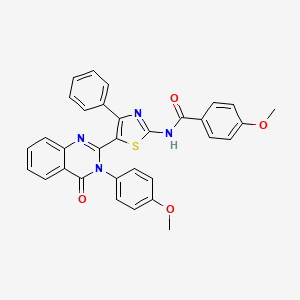
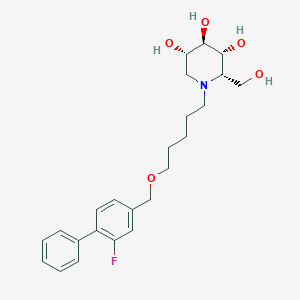
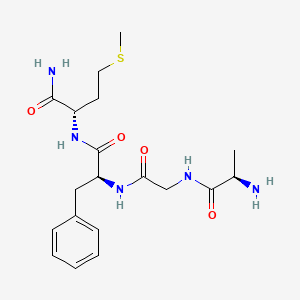
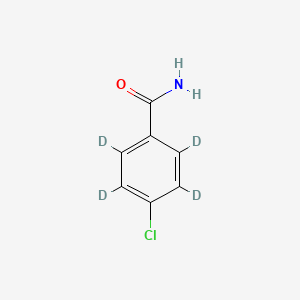
![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12404376.png)

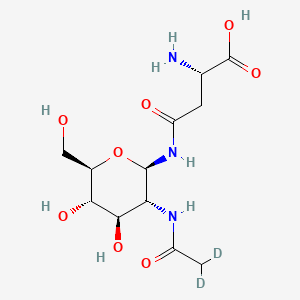
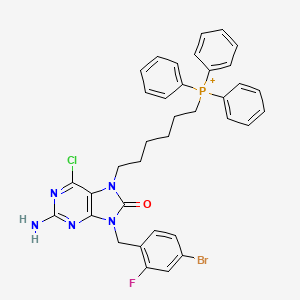
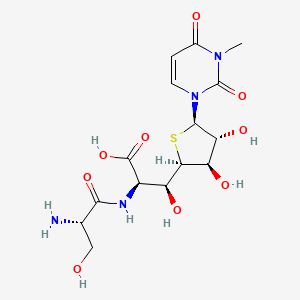
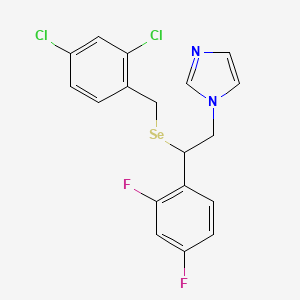
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12404425.png)
![3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12404426.png)
